molecular formula C8H12N2O2S B13340697 2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine

2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine

Katalognummer: B13340697
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: WUGKCETZMFFNHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine is a chemical compound with a molecular formula of C8H12N2O2S It is known for its unique structure, which includes an oxolane ring and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine typically involves the reaction of oxolane derivatives with thiazole precursors. One common method involves the reaction of 2-(oxolan-2-yl)methanol with thiazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques like crystallization, distillation, and chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(Oxolan-2-yl)methoxy]acetonitrile
  • 2-(Oxolan-2-ylmethoxy)aniline
  • 2-[(Oxolan-2-yl)methoxy]pyrazine

Uniqueness

2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine is unique due to its combination of an oxolane ring and a thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H12N2O2S

Molekulargewicht

200.26 g/mol

IUPAC-Name

2-(oxolan-2-ylmethoxy)-1,3-thiazol-5-amine

InChI

InChI=1S/C8H12N2O2S/c9-7-4-10-8(13-7)12-5-6-2-1-3-11-6/h4,6H,1-3,5,9H2

InChI-Schlüssel

WUGKCETZMFFNHR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)COC2=NC=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.